Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- is a synthetic nucleoside analog characterized by two key modifications to the natural thymidine structure: the replacement of the 3'-hydroxyl group with an amino group (3'-amino-3'-deoxy), and the saturation of the 5,6 double bond in the pyrimidine ring (5,6-dihydro). This dual modification fundamentally alters its biochemical properties compared to single-modification analogs.

Molecular Formula C10H17N3O4
Molecular Weight 243.26 g/mol
CAS No. 213906-36-6
Cat. No. B12361252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 3'-amino-3'-deoxy-5,6-dihydro-
CAS213906-36-6
Molecular FormulaC10H17N3O4
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N
InChIInChI=1S/C10H17N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1
InChIKeyBIBDQJTZNUZOQL-UNYLCCJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- (CAS 213906-36-6): A Dual-Modified Nucleoside for Specialized Research


Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- is a synthetic nucleoside analog characterized by two key modifications to the natural thymidine structure: the replacement of the 3'-hydroxyl group with an amino group (3'-amino-3'-deoxy), and the saturation of the 5,6 double bond in the pyrimidine ring (5,6-dihydro) . This dual modification fundamentally alters its biochemical properties compared to single-modification analogs. While 3'-amino-3'-deoxythymidine (3'-ADT) is a known metabolite of the antiretroviral drug zidovudine (AZT) and a potent chain terminator [1], and 5,6-dihydrothymidine is a recognized product of oxidative DNA damage [2], the combination of both modifications in a single molecule creates a unique scaffold for investigating enzymatic processing, DNA damage/repair mechanisms, and the development of stabilized nucleic acid probes [3].

Why Generic 3'-Amino-Thymidine or 5,6-Dihydrothymidine Analogs Cannot Substitute for Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-


The combined 3'-amino and 5,6-dihydro modifications in Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- confer a distinct biochemical profile not achievable by either single modification alone. The 3'-amino group is known to create chain-terminating nucleoside triphosphates and enable the synthesis of nuclease-resistant phosphoramidate linkages [1]. Simultaneously, the 5,6-dihydro modification disrupts base planarity and alters base-pairing and stacking interactions, which can significantly impact duplex stability and recognition by DNA-processing enzymes [2]. Therefore, simply procuring 3'-amino-3'-deoxythymidine or 5,6-dihydrothymidine will not replicate the combined properties of this compound. Its unique structure is essential for specific applications such as investigating the interplay between backbone modification and base lesion recognition, developing probes with enhanced chemical stability, or studying polymerase behavior on templates containing both a non-canonical sugar and a non-planar base [3]. The following evidence details these quantifiable differences.

Quantitative Evidence Guide: Performance Differentiation of Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-


Differential Duplex Thermal Stability: 3'-Amino vs. 5'-Amino Modifications

Oligonucleotides containing a 3'-amino-3'-deoxythymidine unit at the 3'-terminus or with an internal 3'-NHP(O)(O-)O-5' (phosphoramidate) linkage form significantly more stable heteroduplexes with complementary DNA and RNA strands compared to both unmodified DNA and the corresponding 5'-amino analogs [1].

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

Selective Chain Termination: Differential Inhibition of Cellular vs. Viral DNA Polymerases

The 5'-triphosphate derivative of 3'-amino-3'-deoxythymidine (3'-ADT-TP) acts as a potent and selective chain terminator for viral reverse transcriptases (RTs) while showing markedly reduced activity against several key human DNA polymerases [1]. This selectivity profile is a key differentiator from other nucleoside analogs like AZT-TP, which can also inhibit host polymerases.

Antiviral Drug Development Reverse Transcriptase Inhibition Polymerase Specificity

Antiproliferative Activity: 3'-Amino-3'-deoxythymidine vs. 3',5'-Diamino Analog

3'-Amino-3'-deoxythymidine (3'-ADT) demonstrates potent antiproliferative activity against murine leukemia cell lines, a property that is surprisingly lost in the 3',5'-diamino-3',5'-dideoxythymidine analog [1]. This highlights the functional impact of the specific 3'-amino modification.

Cancer Research Antimetabolite Nucleoside Analog

Chemical Instability of 5,6-Dihydrothymine During Standard Oligo Synthesis

The 5,6-dihydrothymine base is chemically unstable under the standard deprotection conditions used in conventional oligonucleotide synthesis [1]. This instability is a critical differentiator from natural thymidine and necessitates the use of specialized, milder protecting group strategies to successfully incorporate 5,6-dihydrothymidine into synthetic DNA [2].

Oligonucleotide Synthesis DNA Damage Research Phosphoramidite Chemistry

Targeted Research Applications for Thymidine, 3'-amino-3'-deoxy-5,6-dihydro- (CAS 213906-36-6)


Development of Stabilized Oligonucleotide Probes and Therapeutics

The enhanced thermal stability conferred by 3'-amino modifications in oligonucleotide duplexes [1] makes this compound a valuable starting material for synthesizing antisense oligonucleotides, siRNA, or diagnostic probes with improved target affinity and nuclease resistance. The 3'-amino group can be used to create a phosphoramidate internucleotide linkage, known for its resistance to nucleases [2].

Mechanistic Studies of Selective Reverse Transcriptase Inhibition

The triphosphate form of this compound's 3'-amino-3'-deoxythymidine core is a selective inhibitor of viral reverse transcriptases over human replicative polymerases [3]. This specific selectivity profile makes the compound a critical tool for dissecting the mechanisms of action of nucleoside analog inhibitors and for developing next-generation antivirals with potentially improved safety margins [4].

Investigating the Biochemistry of Complex DNA Lesions

The 5,6-dihydro modification is a model for a common product of oxidative DNA damage [5]. Combining this with a 3'-amino sugar modification creates a unique substrate for studying how DNA repair enzymes and translesion synthesis polymerases recognize and process a base lesion in the context of a non-canonical sugar-phosphate backbone. This is valuable for fundamental research in genomic stability and carcinogenesis [6].

As a Precursor for Specialized Phosphoramidite Synthesis

Given the established instability of 5,6-dihydrothymine under standard oligonucleotide synthesis conditions [5], this compound serves as a key intermediate for developing and producing the specialized, base-protected phosphoramidites required for the successful, high-fidelity synthesis of DNA fragments containing the 5,6-dihydrothymine lesion for structural and enzymatic studies .

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